4-Phenyl-1-(4-phenylbutyl)piperidine maleate, commonly referred to as 4-Ppbp maleate, is a synthetic compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound is primarily recognized for its role as a ligand for sigma-1 receptors, which are implicated in various neurobiological processes. The maleate salt form enhances its stability and solubility, making it suitable for research applications.
The compound is synthesized through specific chemical reactions involving 4-phenylbutyl chloride and piperidine, followed by the addition of maleic acid. Its chemical structure is characterized by a piperidine ring substituted with phenyl groups, contributing to its biological activity.
4-Ppbp maleate falls under the category of psychoactive compounds and is classified as a sigma-1 receptor agonist. It also exhibits properties as a selective non-competitive antagonist at NR1a/2B NMDA receptors, which are critical in excitatory neurotransmission and synaptic plasticity.
The synthesis of 4-Ppbp maleate involves several key steps:
The synthetic route is typically performed under controlled conditions to ensure high yield and purity. Common solvents include dichloromethane or ethanol, and reactions are often monitored using thin-layer chromatography to confirm product formation.
The molecular formula of 4-Ppbp maleate is . The compound features a piperidine ring connected to two phenyl groups and a maleate moiety. Its three-dimensional structure allows for specific interactions with sigma-1 receptors.
Key structural data includes:
4-Ppbp maleate can undergo various chemical transformations:
Typical reagents used in these reactions include:
As a sigma-1 receptor agonist, 4-Ppbp maleate binds specifically to sigma-1 receptors located in the central nervous system. This binding activates intracellular signaling pathways that influence neuroprotection and cellular resilience.
The activation of sigma-1 receptors by this compound leads to:
Additionally, it acts as an antagonist at NR1a/2B NMDA receptors, further contributing to its neuroprotective effects by reducing excitotoxicity associated with excessive glutamate signaling.
4-Ppbp maleate typically exhibits:
Key chemical properties include:
4-Ppbp maleate has several prominent applications in scientific research:
The development of 4-PPBP maleate (4-Phenyl-1-(4-phenylbutyl)piperidine maleate) is intrinsically linked to advancements in sigma receptor pharmacology during the late 20th century. Sigma receptors were initially misclassified as opioid receptors due to binding by benzomorphan opioids. However, subsequent research revealed sigma receptors as distinct entities with two primary subtypes: sigma-1 (S1R), a chaperone protein in endoplasmic reticulum membranes, and sigma-2 (S2R), implicated in cellular proliferation and oncology [5]. The quest for selective ligands to probe these receptors' functions intensified in the 1980s–1990s, driven by their potential roles in neurological modulation and neuroprotection.
4-PPBP emerged from systematic structure-activity relationship (SAR) studies focused on phenylpiperidine derivatives. Early work by Glennon et al. (1991) identified 1-phenylpiperazines and 4-phenylpiperidines as scaffolds with high sigma receptor affinity [1]. Modifications to the piperidine nitrogen, specifically incorporating alkyl chains with terminal aromatic groups, yielded 4-PPBP. Its chemical name—4-Phenyl-1-(4-phenylbutyl)piperidine—reflects this bis-aromatic structure: a piperidine ring substituted at the 4-position with phenyl and at the nitrogen with a 4-phenylbutyl chain. The maleate salt (CAS 201216-39-9) was developed to enhance solubility and stability for in vitro assays [1] [2] [8].
Nomenclature inconsistencies exist across literature and commercial catalogs. While Tocris and MedChemExpress designate it as "4-PPBP maleate" [1] [3], Sigma-Aldrich uses "PPBP maleate" (CAS 207572-62-1) [2]. This synonymy is confirmed by identical structural descriptors (SMILES: OC(=O)\C=C/C(O)=O.C(CCc1ccccc1)CN2CCC(CC2)c3ccccc3
) and biological activity profiles. The systematic IUPAC name is 1-(4-Phenylbutyl)-4-phenylpiperidinium (Z)-but-2-enedioate, denoting the protonated piperidine nitrogen ionically bonded to the maleate anion [1] [8].
Table 1: Nomenclature and Identifiers for 4-PPBP Maleate
Designation | Value | Source |
---|---|---|
Systematic Name | 1-(4-Phenylbutyl)-4-phenylpiperidinium (Z)-but-2-enedioate | Tocris Bioscience [1] |
CAS Number (free base) | Not provided | -- |
CAS Number (maleate) | 201216-39-9 | MedChemExpress [3] |
Alternate CAS (maleate) | 207572-62-1 | Sigma-Aldrich [2] |
Molecular Formula | C₂₁H₂₇N·C₄H₄O₄ | Tocris Bioscience [1] |
Synonyms | PPBP maleate; 4-Phenyl-1-(4-phenylbutyl)piperidine maleate | Multiple [2] [3] |
4-PPBP was first synthesized and pharmacologically evaluated as a high-affinity sigma receptor ligand. Glennon et al. (1991) reported its subnanomolar affinity for sigma binding sites, though initial subtype selectivity was less defined [1]. Subsequent characterization identified it as a potent and selective sigma-1 receptor (S1R) agonist, with a binding affinity (Kᵢ) of 0.8 nM [2] [3]. Crucially, Whittemore et al. (1997) revealed a second key mechanism: 4-PPBP functions as a non-competitive, selective antagonist at recombinant NR1a/2B NMDA receptors expressed in Xenopus oocytes [1]. This dual activity positioned it uniquely for investigating crosstalk between sigma receptors and NMDA receptor subtypes implicated in excitotoxicity.
Early functional studies established its neuroprotective properties in vitro. In primary neuronal cultures subjected to oxidative or excitotoxic stress, 4-PPBP maleate (≥98% purity by HPLC [2]) significantly reduced cell death. Mechanistically, it attenuated ischemia-evoked nitric oxide (NO) production and prevented dysregulation of intracellular calcium ([Ca²⁺]ᵢ) homeostasis, key drivers of neuronal apoptosis [7]. Furthermore, Yang et al. (2007) demonstrated its ability to preserve anti-apoptotic B-cell lymphoma 2 (Bcl-2) protein levels in vitro, suggesting modulation of mitochondrial apoptosis pathways [1] [7]. This effect was linked to phosphorylation of the transcription factor cyclic adenosine monophosphate response element-binding protein (CREB), which regulates bcl-2 gene expression [3] [7].
In vivo validation followed using models of cerebral ischemia. Takahashi et al. (1995) showed that intravenous infusion of 4-PPBP (1 μmol/kg/hour), initiated 75 minutes post-occlusion in cats undergoing transient middle cerebral artery occlusion (MCAO), dramatically reduced brain injury. Treated cats exhibited only 6% ± 1% ipsilateral hemispheric injury volume versus 29% ± 5% in controls, alongside improved somatosensory evoked potentials [4]. Confirmation in rat MCAO models yielded similar results, solidifying its efficacy across species [4]. Notably, protection occurred even when administered post-ischemia onset, highlighting therapeutic potential.
Table 2: Key Initial Pharmacological Findings for 4-PPBP Maleate
Pharmacological Property | Experimental Finding | Reference |
---|---|---|
Sigma-1 Receptor Affinity (Kᵢ) | 0.8 nM (Agonist) | Sigma-Aldrich [2] |
NMDA Receptor Activity | Non-competitive antagonist (NR1a/2B subtype) | Tocris Bioscience [1] |
Primary Neuroprotective Mechanism (In Vitro) | Preserves Bcl-2; Activates CREB phosphorylation | Yang et al. (2007) [1] [7] |
Efficacy in Focal Ischemia (Cats) | ↓ Hemispheric injury to 6% (vs. 29% control) at 1 μmol/kg/h | Takahashi et al. (1995) [4] |
Efficacy in Focal Ischemia (Rats) | ↓ Brain injury after transient MCAO at 1 μmol/kg i.v. | MedChemExpress [3] |
BDNF Modulation | Stimulates S1R-mediated BDNF release in neuronal cultures | PMC Article [5] |
Beyond ischemia, research uncovered broader functional impacts. It facilitated nerve growth factor (NGF)-induced neurite sprouting in PC12 cells, a model of neuronal differentiation and plasticity [5]. Furthermore, Fujimoto et al. (2012) demonstrated its ability to stimulate brain-derived neurotrophic factor (BDNF) release via S1R activation—a property shared by other S1R agonists like fluvoxamine and implicated in synaptic resilience [5]. This multifaceted profile—spanning receptor antagonism, chaperone activity, neurotrophic enhancement, and apoptosis regulation—established 4-PPBP maleate as a critical tool compound for dissecting neuroprotective pathways centered on the sigma-1 receptor and NR1a/2B NMDA receptors [1] [3] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1